6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 3-mercapto-1,2,4-triazole with trifluoromethyl-β-diketones in the presence of an oxidizing agent such as N-bromosuccinimide (NBS). The reaction proceeds through a one-pot cascade mechanism, leading to the formation of the desired thiazolo[3,2-B][1,2,4]triazole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its ability to bind to DNA, making it a candidate for anticancer and antimicrobial therapies.
Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding cellular processes and developing new diagnostic tools.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it can bind to the minor groove of DNA, stabilizing the DNA structure and inhibiting the activity of certain enzymes. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the DNA .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-(4-methylphenyl)thiazolo[3,2-B][1,2,4]triazole
- 1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles
Uniqueness
6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H8F3N3OS |
---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
6-methyl-5-[2-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3OS/c1-7-10(20-11-16-6-17-18(7)11)8-4-2-3-5-9(8)19-12(13,14)15/h2-6H,1H3 |
InChI Key |
RWKRESQTVFAODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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